1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
Description
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a spirocyclic compound featuring an imidazo[4,5-c]pyridine core fused to a piperidine ring via a spiro junction. This scaffold is part of a broader class of imidazopyridines, which mimic purine structures and exhibit diverse pharmacological activities, including kinase inhibition, antiviral, and antiparasitic effects .
Properties
IUPAC Name |
1'-propan-2-ylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10(2)17-7-4-13(5-8-17)12-11(3-6-16-13)14-9-15-12/h9-10,16H,3-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJZWSMTZEZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Chemical Reactions Analysis
Types of Reactions: 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These products can be further analyzed and utilized in various applications.
Scientific Research Applications
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Industry: Its unique structure and reactivity make it suitable for various industrial applications, such as material science and catalysis.
Mechanism of Action
The mechanism by which 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The compound may bind to receptors or enzymes, leading to biological responses[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Core Structure and Isosteric Replacements
The imidazo[4,5-c]pyridine core distinguishes itself from other imidazopyridine isomers (e.g., imidazo[4,5-b]pyridine) through its electronic and steric profile. In BTK inhibitor studies, imidazo[4,5-c]pyridine derivatives demonstrated ~10-fold higher activity against BTK compared to imidazo[4,5-b]pyridine analogs. This is attributed to enhanced hydrogen bonding and hydrophobic interactions with the kinase ATP-binding pocket . Additionally, the C6 position of imidazo[4,5-c]pyridine exhibits remarkable tolerance for bulky substituents, enabling optimization of pharmacokinetic properties without compromising activity .
Substituent Modifications on the Piperidine Ring
Key analogs with varying 1'-substituents were synthesized to explore SAR (Table 1).
Table 1: Comparison of Spiro[imidazo[4,5-c]pyridine-4,4'-piperidine] Derivatives
The isopropyl derivative exhibits superior kinase inhibition (e.g., BTK, Syk) compared to methyl or propyl analogs due to its branched structure, which better fills hydrophobic pockets in kinase domains .
Advanced Derivatives with Functional Groups
Further modifications introduce additional pharmacophores to enhance target engagement (Table 2).
Table 2: Complex Derivatives with Enhanced Activity
The carboxamide derivative (S898-0768) shows enhanced potency in kinase assays, likely due to hydrogen bonding with catalytic lysine residues in BTK .
Biological Activity
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], a compound with the molecular formula CHN and CAS No. 929828-30-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that integrates imidazo and piperidine moieties. Its unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 234.34 g/mol |
| CAS Number | 929828-30-8 |
| PubChem ID | 16394970 |
Antimicrobial Properties
Preliminary studies suggest that compounds containing similar structural motifs exhibit significant antimicrobial activity. For instance, related heterocyclic compounds have shown effectiveness against various bacterial strains. While specific data on 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is limited, the general trend indicates potential in this area.
Antitumor Activity
Research into related compounds has highlighted their antitumor properties. For example, derivatives of imidazo[4,5-c]pyridine have demonstrated cytotoxic effects against human cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways leading to apoptosis in cancer cells. Although direct studies on the specific compound are scarce, its structural similarities suggest it may exhibit comparable effects.
Neuroprotective Effects
Compounds with imidazoline structures have been reported to influence neuroprotective pathways. For instance, beta-carboline derivatives have shown promise in models of neurodegenerative diseases by enhancing dopaminergic signaling. This suggests that 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] could potentially engage similar pathways.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigating the antimicrobial properties of heterocyclic compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .
- Antitumor Activity Assessment : In vitro evaluations of related compounds revealed potent cytotoxicity against multiple cancer cell lines (e.g., KB and HepG2). These findings suggest a need for further investigation into the specific effects of 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] .
- Neuroprotective Mechanisms : Research on beta-carbolines indicated their role in promoting neurotrophic factors and improving mitochondrial function in neuronal cells exposed to neurotoxins. This raises the possibility that similar mechanisms could be explored for the spiro compound .
Q & A
Q. What are the optimal synthetic routes for 1'-isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step cyclization and spiro-ring formation. Key steps include:
- Microwave-assisted reactions (135°C, 4 hours under argon) to accelerate cyclization, improving yield (82–93%) and reducing side products .
- Use of MoO₂Cl₂(dmf)₂ as a catalyst for imidazo-pyridine ring formation, with PPh₃ as a reducing agent .
- Purification via silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to isolate the target compound .
- Critical parameters : Temperature control (±2°C) and inert atmosphere (argon) prevent oxidation of sensitive intermediates .
Q. How is structural confirmation achieved for this spiro-imidazo-pyridine derivative?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for spiro-junction protons (δ 3.8–4.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm). Compare with computed chemical shifts using DFT .
- HRMS : Confirm molecular formula (e.g., C₁₄H₂₀N₄ requires m/z 260.1634; observed 260.1632) .
- IR spectroscopy : Detect characteristic imidazole C=N stretches (~1600 cm⁻¹) and sp³ C-H bonds (2850–2950 cm⁻¹) .
Q. What are common impurities in the synthesis, and how are they addressed?
Methodological Answer:
- Byproducts : Uncyclized intermediates or over-alkylated derivatives.
- TLC monitoring (Rf 0.3–0.5 in ethyl acetate/hexane) identifies impurities early .
- Recrystallization (e.g., using ethanol/water) removes polar byproducts .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the spirocyclic core?
Methodological Answer:
- Stepwise cyclization : Initial imidazo[4,5-c]pyridine formation via Pd-catalyzed coupling, followed by piperidine ring closure via nucleophilic attack .
- Key intermediates : Tosylhydrazones or Grignard reagents stabilize transition states during spiro-junction formation .
- Computational studies : DFT calculations predict energy barriers for ring closure (e.g., ΔG‡ ≈ 25 kcal/mol) .
Q. How can chiral centers in the spiro structure be controlled during synthesis?
Methodological Answer:
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with improved properties?
Methodological Answer:
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
